molecular formula C12H8Br2N2O B14891032 5-bromo-2-(5-bromofuran-2-yl)-1-methyl-1H-benzimidazole

5-bromo-2-(5-bromofuran-2-yl)-1-methyl-1H-benzimidazole

Cat. No.: B14891032
M. Wt: 356.01 g/mol
InChI Key: RWFILZXCLJOOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(5-bromofuran-2-yl)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with bromine and furan moieties. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

Molecular Formula

C12H8Br2N2O

Molecular Weight

356.01 g/mol

IUPAC Name

5-bromo-2-(5-bromofuran-2-yl)-1-methylbenzimidazole

InChI

InChI=1S/C12H8Br2N2O/c1-16-9-3-2-7(13)6-8(9)15-12(16)10-4-5-11(14)17-10/h2-6H,1H3

InChI Key

RWFILZXCLJOOIP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1C3=CC=C(O3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(5-bromofuran-2-yl)-1-methyl-1H-benzo[d]imidazole typically involves the bromination of benzimidazole derivatives. One common method includes the reaction of 5-bromo-2-furaldehyde with 1-methyl-1H-benzo[d]imidazole in the presence of a brominating agent such as N-bromosuccinimide (NBS) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5-bromofuran-2-yl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(5-bromofuran-2-yl)-1-methyl-1H-benzo[d]imidazole is unique due to its combined structural features of benzimidazole, furan, and bromine. This combination imparts distinct biological and chemical properties, making it a valuable compound for various scientific applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.